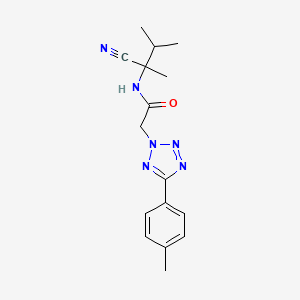
N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is a complex organic compound that features a tetrazole ring, a cyano group, and a tolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the formation of the tetrazole ring through a [2+3] cycloaddition reaction between an azide and a nitrile. The cyano group and the tolyl group can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce new functional groups like halides or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Cyano-3-methylbutan-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(m-tolyl)-2H-tetrazol-2-yl)acetamide
- N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(o-tolyl)-2H-tetrazol-2-yl)acetamide
Uniqueness
N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the cyano group, the tetrazole ring, and the tolyl group gives it distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H20N6O |
|---|---|
Peso molecular |
312.37 g/mol |
Nombre IUPAC |
N-(2-cyano-3-methylbutan-2-yl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H20N6O/c1-11(2)16(4,10-17)18-14(23)9-22-20-15(19-21-22)13-7-5-12(3)6-8-13/h5-8,11H,9H2,1-4H3,(H,18,23) |
Clave InChI |
CPAQUSPILXTIAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC(C)(C#N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


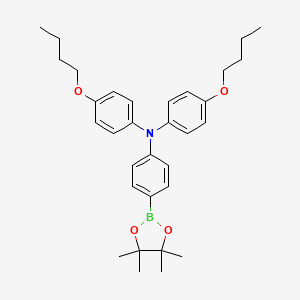
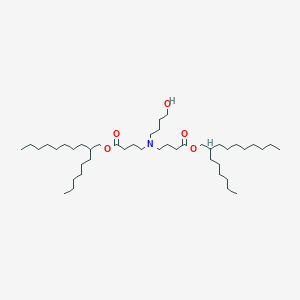
![N-{2-[(2,6-diethylphenyl)(2-pyridinyl)methoxy]ethyl}-N-methylamine](/img/structure/B13365695.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365696.png)
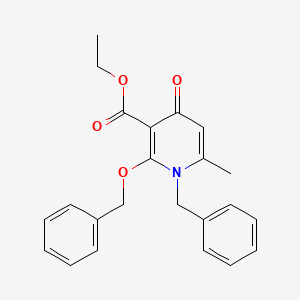
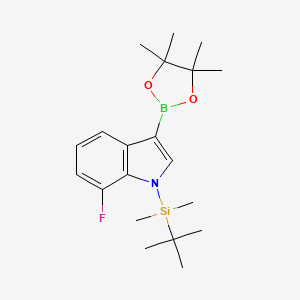
![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365718.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365735.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365755.png)
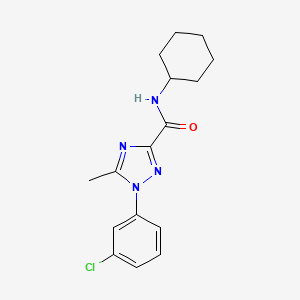
![2-Chloro-4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13365773.png)
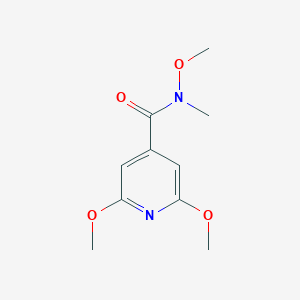
![5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13365780.png)
